Methyl 4-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate
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Overview
Description
METHYL 4-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Acetamido Substitution:
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
METHYL 4-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 4-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its anticancer properties.
Uniqueness
METHYL 4-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]BENZOATE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 4-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H17NO4/c1-12-3-8-16-14(11-24-17(16)9-12)10-18(21)20-15-6-4-13(5-7-15)19(22)23-2/h3-9,11H,10H2,1-2H3,(H,20,21) |
InChI Key |
JURGZTFRFJAUGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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